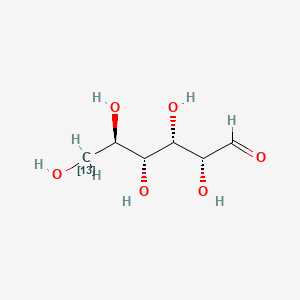

D-Glucose-13C-5

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

106032-62-6 |

|---|---|

Molecular Formula |

C6H12O6 |

Molecular Weight |

181.15 g/mol |

IUPAC Name |

(3R,4S,5S,6R)-6-(hydroxy(113C)methyl)oxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i1+1 |

InChI Key |

WQZGKKKJIJFFOK-TUYNHWJXSA-N |

Isomeric SMILES |

[13CH2]([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O |

Synonyms |

6-13C-Glucose; D-[6-13C]Glucose; Glucose-6-13C; [6-13C]-D-Glucose; [6-13C]D-Glucose |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to D-Glucose-¹³C-5 and its Role in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Glucose, a fundamental source of energy and biosynthetic precursors for most living organisms, is central to cellular metabolism. Understanding the intricate network of pathways through which glucose is processed is paramount in various fields of biological research, from elucidating disease mechanisms to developing novel therapeutics. Stable isotope tracing, utilizing molecules like D-Glucose-¹³C-5, has emerged as a powerful technique to unravel the complexities of metabolic fluxes in real-time. This technical guide provides a comprehensive overview of D-Glucose-¹³C-5, its applications in metabolic research, detailed experimental protocols, and its role in drug development.

D-Glucose-¹³C-5 is a stable, non-radioactive isotopologue of D-glucose where the carbon atom at the fifth position is replaced with a heavy isotope of carbon, ¹³C. This isotopic labeling allows researchers to trace the path of this specific carbon atom as it is metabolized through various biochemical reactions. By using advanced analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, the incorporation of ¹³C into downstream metabolites can be precisely quantified. This enables the calculation of metabolic flux, which is the rate of turnover of molecules through a metabolic pathway.[1][2]

Core Concepts in ¹³C-Glucose Tracing

Stable isotope tracing with ¹³C-labeled glucose is a cornerstone of metabolic flux analysis (MFA). The fundamental principle involves introducing a ¹³C-labeled substrate into a biological system and tracking the distribution of the ¹³C label into downstream metabolites. The specific labeling pattern of the glucose tracer is a critical aspect of experimental design, as different isotopomers provide distinct insights into metabolic pathways.

For instance, while D-Glucose-¹³C-5 provides a specific label, uniformly labeled [U-¹³C₆]glucose, where all six carbon atoms are ¹³C, is often used to trace the entire carbon backbone of glucose.[3] Other position-specific isomers like [1,2-¹³C₂]glucose are particularly effective for dissecting the fluxes through glycolysis and the pentose phosphate pathway (PPP).[1] The choice of the tracer depends on the specific metabolic pathway under investigation.

Data Presentation: Quantitative Metabolic Flux Analysis

The primary output of a ¹³C-glucose tracing experiment is the mass isotopologue distribution (MID) for various metabolites. This data reveals the fractional abundance of each metabolite containing zero, one, two, or more ¹³C atoms. From the MIDs, and with the help of computational modeling, the absolute or relative fluxes through key metabolic pathways can be calculated. The following tables present representative quantitative data from studies using ¹³C-glucose tracers in cancer cell lines, which are known to exhibit altered glucose metabolism.

Table 1: Relative Metabolic Fluxes in A549 Lung Carcinoma Cells

| Metabolic Flux | Relative Flux Value (Normalized to Glucose Uptake Rate of 100) |

| Glucose Uptake | 100.0 |

| Glycolysis (Glucose -> Pyruvate) | 85.2 |

| Pentose Phosphate Pathway (Oxidative) | 7.8 |

| Lactate Secretion | 75.4 |

| Pyruvate Dehydrogenase (Pyruvate -> Acetyl-CoA) | 12.3 |

| TCA Cycle (Citrate Synthase) | 25.6 |

Data adapted from a study utilizing a mixture of [U-¹³C₆]glucose and [1-¹³C]glucose in A549 cells.[1]

Table 2: Comparison of Tracer Performance for Determining Glycolytic and TCA Cycle Fluxes

| Tracer | Precision Score for Glycolysis | Precision Score for TCA Cycle |

| [1,2-¹³C₂]glucose | High | Low |

| [U-¹³C₅]glutamine | Low | High |

| [U-¹³C₆]glucose | Moderate | Moderate |

Precision scores are a relative measure of the confidence in the flux estimation. Data adapted from a computational analysis based on experimental data from a carcinoma cell line.

Mandatory Visualization: Metabolic Pathways and Experimental Workflow

The following diagrams, generated using the DOT language for Graphviz, illustrate key metabolic pathways traced by ¹³C-labeled glucose and a typical experimental workflow.

Caption: Central carbon metabolism showing glycolysis and the TCA cycle.

Caption: A typical experimental workflow for ¹³C-glucose metabolic tracing.

Experimental Protocols

The following is a generalized protocol for a steady-state ¹³C-glucose labeling experiment in adherent mammalian cells, followed by metabolite extraction for mass spectrometry analysis.

Materials:

-

Adherent mammalian cell line of interest

-

Complete cell culture medium

-

Glucose-free cell culture medium

-

D-Glucose-¹³C-5 (or other desired ¹³C-glucose isotopomer)

-

Phosphate-buffered saline (PBS), ice-cold

-

80% Methanol (v/v in water), pre-chilled to -80°C

-

Cell scrapers

-

Microcentrifuge tubes

-

Liquid nitrogen

Protocol:

-

Cell Seeding and Growth:

-

Seed cells in multi-well plates (e.g., 6-well plates) at a density that will result in ~80% confluency at the time of the experiment.

-

Culture cells in complete medium under standard conditions (e.g., 37°C, 5% CO₂) until they reach the desired confluency.

-

-

Preparation of Labeling Medium:

-

Prepare the labeling medium by supplementing glucose-free medium with the desired concentration of D-Glucose-¹³C-5 (typically the same concentration as glucose in the complete medium, e.g., 10-25 mM).

-

Warm the labeling medium to 37°C before use.

-

-

Isotopic Labeling:

-

Aspirate the complete medium from the cell culture wells.

-

Quickly wash the cells once with pre-warmed PBS.

-

Add the pre-warmed labeling medium to the cells.

-

Incubate the cells for a sufficient time to reach isotopic steady-state. This time varies depending on the cell type and the metabolic pathway of interest but is often in the range of 6-24 hours for central carbon metabolism.

-

-

Metabolic Quenching and Metabolite Extraction:

-

To rapidly halt metabolic activity, aspirate the labeling medium.

-

Immediately add a sufficient volume of ice-cold 80% methanol to each well to cover the cells (e.g., 1 mL for a 6-well plate).

-

Place the plate on dry ice or in a -80°C freezer for at least 15 minutes.

-

Scrape the cells in the cold methanol and transfer the cell lysate to pre-chilled microcentrifuge tubes.

-

Centrifuge the tubes at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant, which contains the extracted metabolites, to new tubes.

-

-

Sample Preparation for Mass Spectrometry:

-

Dry the metabolite extracts, for example, using a vacuum concentrator.

-

The dried metabolites can then be reconstituted in a suitable solvent for mass spectrometry analysis (e.g., a mixture of water and an organic solvent).

-

-

Mass Spectrometry Analysis and Data Processing:

-

Analyze the samples using a mass spectrometer (e.g., GC-MS or LC-MS/MS) to determine the mass isotopologue distributions of the metabolites of interest.

-

Process the raw data to correct for the natural abundance of ¹³C and to calculate the fractional enrichment of each metabolite.

-

-

Metabolic Flux Analysis:

-

Use the calculated MIDs and measured extracellular fluxes (e.g., glucose uptake and lactate secretion rates) as inputs for computational software (e.g., INCA, Metran) to estimate the intracellular metabolic fluxes.

-

Role in Drug Development

¹³C-glucose tracing is an invaluable tool in drug development for elucidating a compound's mechanism of action and for assessing its metabolic effects. By tracking the flow of glucose-derived carbons, researchers can identify specific enzymes or pathways that are modulated by a drug candidate.

Case Study: Metformin

Metformin is a first-line drug for the treatment of type 2 diabetes, and its primary effect is to lower hepatic glucose production. ¹³C-glucose tracing studies have been instrumental in dissecting its mechanism of action. Early hypotheses suggested that metformin's primary target was complex I of the mitochondrial electron transport chain. However, studies using ¹³C-labeled glucose and other tracers revealed a more complex picture.

Tracer analysis demonstrated that metformin inhibits gluconeogenesis from lactate and glycerol but not from pyruvate and alanine. This pointed towards a mechanism involving an increase in the cytosolic NADH/NAD⁺ ratio, which was confirmed by measuring the lactate-to-pyruvate ratio. Further studies have shown that metformin can also act on the gut to activate AMP-activated protein kinase (AMPK), a key energy sensor, which then signals to the liver to reduce glucose production. The ability to trace the fate of specific substrates like glucose has been crucial in refining our understanding of how metformin exerts its therapeutic effects.

In the context of cancer drug development, ¹³C-glucose tracing can be used to:

-

Identify metabolic vulnerabilities: By mapping the metabolic landscape of cancer cells, researchers can identify pathways that are essential for their growth and survival, which can then be targeted with new drugs.

-

Confirm target engagement: If a drug is designed to inhibit a specific enzyme in a metabolic pathway, ¹³C-glucose tracing can confirm that the drug is hitting its target by showing a buildup of the substrate and a decrease in the product of that enzyme.

-

Assess off-target effects: By providing a global view of metabolism, this technique can help to identify any unintended metabolic alterations caused by a drug candidate.

Conclusion

D-Glucose-¹³C-5 and other ¹³C-labeled glucose isotopologues are indispensable tools in modern metabolic research. They provide a dynamic and quantitative view of cellular metabolism that is not attainable with other methods. From fundamental biological discovery to the development of new medicines, the ability to trace the journey of a glucose molecule through the intricate network of metabolic pathways offers profound insights into the workings of living systems. As analytical technologies continue to advance, the precision and scope of stable isotope tracing will undoubtedly expand, further empowering researchers to tackle complex biological questions.

References

A Technical Guide to the Significance of ¹³C Labeling at the C-5 Position of Glucose

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Stable Isotope Tracing

Stable isotope labeling is a cornerstone of modern metabolic research, enabling the precise tracking of atoms through complex biochemical networks.[1] By replacing naturally abundant atoms with their heavier, non-radioactive isotopes, researchers can elucidate metabolic pathways, quantify reaction rates (fluxes), and understand how cellular metabolism is altered in disease states or in response to therapeutic intervention.[1][2] Among the various tracers, ¹³C-labeled glucose is fundamental for probing central carbon metabolism.[3]

This technical guide focuses specifically on the significance of labeling the C-5 position of glucose ([5-¹³C]glucose). The unique fate of the C-5 carbon atom as it traverses glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle provides distinct advantages for dissecting the intricate interplay between these core metabolic routes. Understanding the applications of [5-¹³C]glucose is crucial for professionals in cancer metabolism, metabolic disorders, and drug development seeking to unravel the complexities of cellular physiology.

Metabolic Fate of the C-5 Carbon of Glucose

The journey of the ¹³C label from the C-5 position of glucose through the central metabolic network is what imbues this specific tracer with its unique utility. Upon entering the cell, glucose is phosphorylated to glucose-6-phosphate (G6P) and can proceed down several key pathways.[4]

-

Glycolysis: In glycolysis, the six-carbon glucose molecule is cleaved into two three-carbon pyruvate molecules. The C-5 of glucose becomes the C-2 of pyruvate.

-

Tricarboxylic Acid (TCA) Cycle: Pyruvate is then decarboxylated to form acetyl-CoA before entering the TCA cycle. During this step, the C-1 of pyruvate is lost as CO₂. The C-2 of pyruvate (originating from the C-5 of glucose) becomes the C-1 of acetyl-CoA. This labeled carbon enters the TCA cycle and is released as ¹³CO₂ during the second turn of the cycle.

-

Pentose Phosphate Pathway (PPP): In the oxidative phase of the PPP, the C-1 of glucose is lost as CO₂. The remaining five carbons, including the C-5, are rearranged in the non-oxidative phase to produce various sugar phosphates, which can re-enter glycolysis. The retention of the C-5 label through this pathway is a key feature that allows its activity to be distinguished from glycolysis.

The following diagram illustrates the initial fate of the C-5 carbon.

Quantitative Data & Isotopic Labeling Patterns

The power of [5-¹³C]glucose lies in the distinct mass isotopologue distributions (MIDs) it generates in downstream metabolites. By measuring the relative abundance of molecules with different numbers of ¹³C atoms (M+1, M+2, etc.), we can infer the activity of specific pathways.

Table 1: Fate of Individual Glucose Carbons in Glycolysis and PDH

| Glucose Carbon | Pyruvate Carbon | Acetyl-CoA Carbon | Fate in PDH Reaction |

| C-1, C-6 | C-3 | C-2 | Retained |

| C-2, C-5 | C-2 | C-1 | Retained |

| C-3, C-4 | C-1 | - | Lost as CO₂ |

Table 2: Theoretical Mass Isotopologue Distributions (MIDs) for Key Metabolites from [5-¹³C]glucose

| Metabolite | Isotopologue | Origin / Significance |

| Pyruvate | M+1 | Derived directly from glycolysis. The ¹³C is on the C-2 position. |

| Lactate | M+1 | Derived from M+1 pyruvate via lactate dehydrogenase. |

| Alanine | M+1 | Derived from M+1 pyruvate via alanine transaminase. |

| Acetyl-CoA | M+1 | Derived from M+1 pyruvate via pyruvate dehydrogenase (PDH). The ¹³C is on the C-1 position. |

| Citrate | M+1 | Formed by condensation of M+1 acetyl-CoA with unlabeled oxaloacetate (first turn of TCA cycle). |

| Glutamate | M+1 | Derived from M+1 α-ketoglutarate from the first turn of the TCA cycle. |

| Ribose-5-Phosphate | M+1 | Derived from the Pentose Phosphate Pathway, retaining the C-5 label. |

Table 3: Comparative Utility of Common ¹³C-Glucose Tracers

| Tracer | Primary Application | Advantages | Limitations |

| [U-¹³C₆]glucose | General flux analysis, biosynthesis | Labels all downstream metabolites, providing rich data for comprehensive flux maps. | Can be complex to interpret; may not resolve specific pathway splits as effectively as positionally labeled tracers. |

| [1,2-¹³C₂]glucose | Glycolysis vs. PPP flux | Produces distinct labeling patterns in 3-phosphoglycerate (3PG) depending on the pathway, making it a powerful tool for quantifying PPP activity. | Less informative for TCA cycle fluxes compared to uniformly labeled tracers. |

| [1-¹³C]glucose | Oxidative PPP flux | The C-1 label is specifically lost as ¹³CO₂ in the first step of the oxidative PPP, allowing for direct measurement of this flux. | Provides limited information about other pathways. |

| [5-¹³C]glucose | TCA Cycle, Anaplerosis | Traces the entry of glucose-derived carbon into the TCA cycle via acetyl-CoA. The label is retained through the PPP, offering a complementary view to [1-¹³C]glucose. | Less effective for quantifying PPP flux compared to [1,2-¹³C₂]glucose. |

Experimental Protocols for ¹³C Metabolic Flux Analysis

A successful ¹³C labeling experiment requires careful planning and execution, from cell culture to data analysis. The following is a generalized protocol for a cell-based assay using [5-¹³C]glucose.

Cell Culture and Isotopic Labeling

-

Media Preparation: Prepare glucose-free cell culture medium (e.g., DMEM) supplemented with dialyzed fetal bovine serum (dFBS) to minimize background from unlabeled glucose and amino acids. Add [5-¹³C]glucose to the desired final concentration (e.g., 10 mM).

-

Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvest.

-

Labeling: Once cells are attached and growing, replace the standard medium with the prepared ¹³C-labeling medium.

-

Incubation: Incubate the cells for a sufficient period to approach isotopic steady state, where the isotopic enrichment of intracellular metabolites is stable. This duration varies by cell type and metabolic rate but is often in the range of 6 to 24 hours.

Metabolite Extraction

-

Quenching: To halt metabolic activity instantly, rapidly aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Immediately add a quenching/extraction solvent, typically an ice-cold 80:20 methanol:water solution.

-

Scraping and Collection: Scrape the cells in the extraction solvent and transfer the cell slurry to a microcentrifuge tube.

-

Extraction: Vortex the samples thoroughly and incubate at a low temperature (e.g., -20°C) to ensure complete extraction.

-

Centrifugation: Centrifuge the samples at high speed to pellet cell debris and proteins.

-

Supernatant Collection: Carefully collect the supernatant, which contains the polar metabolites, for analysis.

Analytical Methods

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Drying: Dry the metabolite extracts completely under a vacuum or a stream of nitrogen.

-

Derivatization: To make polar metabolites volatile for GC analysis, perform a two-step derivatization. First, protect carbonyl groups with methoxyamine hydrochloride in pyridine. Second, replace active protons with a trimethylsilyl (TMS) group using a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

-

Analysis: Inject the derivatized sample onto a GC-MS system. The GC separates the metabolites, and the MS detects the mass-to-charge ratio of the fragments, allowing for the determination of mass isotopologue distributions.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Sample Preparation: Reconstitute the dried extracts in a suitable solvent compatible with the LC method (e.g., water/acetonitrile).

-

Analysis: Inject the sample onto an LC-MS system. LC, often using HILIC or reversed-phase chromatography, separates the metabolites. The mass spectrometer measures the mass of the intact ionized metabolites, providing MID data.

-

Data Analysis Workflow

The raw analytical data must be processed to yield meaningful metabolic fluxes.

Core Applications in Research and Drug Development

The unique tracing pattern of [5-¹³C]glucose makes it a valuable tool for answering specific biological questions.

Dissecting Central Carbon Metabolism

The primary significance of [5-¹³C]glucose is its ability to trace the entry of glucose-derived carbon into the TCA cycle via pyruvate and acetyl-CoA. By analyzing the M+1 enrichment in TCA cycle intermediates like citrate and glutamate, researchers can quantify the contribution of glucose to mitochondrial respiration. This is particularly important in cancer research, where the balance between glycolysis (the Warburg effect) and oxidative phosphorylation is often reprogrammed.

Assessing Anaplerotic Fluxes

While the C-5 label enters the TCA cycle via acetyl-CoA (a cataplerotic reaction), its presence in downstream metabolites can also inform on anaplerotic reactions that replenish TCA cycle intermediates. For example, comparing the labeling of malate and aspartate from [5-¹³C]glucose can provide insights into the activity of pyruvate carboxylase, an enzyme that converts pyruvate directly to oxaloacetate.

Drug Target Validation and Mechanism of Action

In drug development, [5-¹³C]glucose can be used to confirm the mechanism of action of compounds that target metabolic enzymes. For instance, if a drug is designed to inhibit pyruvate dehydrogenase (PDH), treating cells with this drug should lead to a decreased M+1 enrichment in citrate when [5-¹³C]glucose is used as a tracer. This provides direct evidence of target engagement and its downstream metabolic consequences.

The logical flow for using [5-¹³C]glucose to distinguish metabolic phenotypes is shown below.

Conclusion

The ¹³C label at the C-5 position of glucose provides a powerful and specific tool for metabolic investigation. Its unique journey into the C-2 of pyruvate and subsequently the C-1 of acetyl-CoA allows for a clear assessment of glucose's contribution to the TCA cycle. While other tracers are better suited for quantifying PPP flux, [5-¹³C]glucose excels in probing the critical metabolic node connecting glycolysis to mitochondrial respiration. For researchers and drug developers, leveraging [5-¹³C]glucose in metabolic flux experiments is essential for building accurate models of cellular metabolism, identifying metabolic vulnerabilities in disease, and validating the efficacy of next-generation metabolic therapeutics.

References

D-Glucose-13C-5: A Precision Tool for Tracing Metabolic Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cellular metabolism, understanding the flow of molecules through various biochemical pathways is paramount for elucidating disease mechanisms and developing targeted therapeutics. Stable isotope tracing, a powerful analytical technique, allows for the precise tracking of atoms as they navigate the complex metabolic network. Among the array of available tracers, D-Glucose-13C-5, a glucose molecule with a heavy carbon isotope at its fifth position, has emerged as a valuable tool for dissecting the central carbon metabolism, particularly for distinguishing between glycolysis and the Pentose Phosphate Pathway (PPP). This guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation associated with the use of this compound in metabolic research.

The Core Principle: Leveraging Carbon Atom Rearrangements

The utility of this compound as a metabolic tracer lies in the distinct fates of the C5 carbon atom of glucose within glycolysis and the Pentose Phosphate Pathway. By tracking the position of the 13C label in downstream metabolites, researchers can quantify the relative flux through these crucial pathways.

Glycolysis: In the glycolytic pathway, the six-carbon glucose molecule is cleaved into two three-carbon pyruvate molecules. Importantly, the C5 carbon of glucose becomes the C2 carbon of pyruvate. This pyruvate can then be converted to lactate or enter the tricarboxylic acid (TCA) cycle via acetyl-CoA.

Pentose Phosphate Pathway (PPP): The PPP is an alternative route for glucose metabolism that generates NADPH and precursors for nucleotide biosynthesis. The oxidative phase of the PPP involves the decarboxylation of the C1 carbon of glucose. The non-oxidative phase involves a series of carbon-shuffling reactions that can lead back to glycolytic intermediates. The fate of the C5 carbon in the PPP is more complex and depends on the specific reactions of the non-oxidative branch. Crucially, the rearrangements in the PPP will result in a different labeling pattern in downstream metabolites compared to direct glycolysis.

By analyzing the mass isotopomer distribution of key metabolites, such as lactate, pyruvate, and TCA cycle intermediates, the contribution of each pathway can be deconvoluted. The presence of a 13C label at specific positions within these molecules provides a quantitative measure of the metabolic flux through glycolysis and the PPP.

Experimental Workflow and Protocols

A typical metabolic tracing experiment using this compound involves several key steps, from cell culture to data analysis. The following is a generalized experimental workflow that can be adapted for specific research questions.

Unlocking Cellular Secrets: A Technical Guide to 13C Stable Isotope Tracing in Research and Drug Development

An in-depth exploration of the principles, methodologies, and applications of 13C-based stable isotope labeling for researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the fundamental principles and practical applications of using the stable isotope carbon-13 (¹³C) as a tracer in biological research and pharmaceutical development. From elucidating complex metabolic pathways to defining drug mechanisms of action, ¹³C isotopic labeling has emerged as a powerful and indispensable tool. This document details the core concepts, experimental workflows, data analysis, and interpretation, offering a roadmap for investigators to effectively harness this technology.

Core Principles of 13C Isotopic Labeling

Isotopic labeling is a technique used to track the journey of a molecule of interest through a biological system.[1] This is achieved by replacing one or more of its naturally abundant atoms with a stable, non-radioactive isotope. For carbon, the workhorse of metabolic studies, the heavy isotope ¹³C is substituted for the much more common ¹²C.[1]

The foundational principle involves providing cells, tissues, or organisms with a substrate, such as glucose or an amino acid, that has been enriched with ¹³C.[2] This "labeled" substrate is then taken up and metabolized, incorporating the ¹³C atoms into a wide array of downstream molecules, including amino acids, lipids, and nucleotides.[2] By using sophisticated analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can detect and quantify the incorporation of ¹³C into these metabolites.[1]

Mass spectrometry distinguishes molecules based on their mass-to-charge ratio. The inclusion of ¹³C results in a predictable increase in the mass of a metabolite, allowing for the precise tracking of the labeled carbon atoms. This ability to follow the fate of carbon atoms forms the basis of Metabolic Flux Analysis (MFA) , a technique that quantifies the rates (or fluxes) of metabolic reactions within a cell.

Experimental Workflow: From Design to Data

A typical ¹³C labeling experiment follows a structured workflow, encompassing careful experimental design, precise execution, and rigorous data analysis.

Tracer Selection

The choice of the ¹³C-labeled substrate is a critical first step that significantly influences the precision of the resulting metabolic flux estimates. Different isotopomers (molecules with the same chemical formula but different isotopic compositions) of a substrate will label different parts of the metabolic network to varying degrees. For example, uniformly labeled glucose ([U-¹³C₆]-glucose) is often used for a broad overview of central carbon metabolism, while specifically labeled glucose, such as [1,2-¹³C₂]-glucose, can provide more precise information about the activity of the pentose phosphate pathway (PPP) versus glycolysis.

Table 1: Common ¹³C-Labeled Tracers and Their Primary Applications

| Tracer | Primary Application(s) | Rationale |

| [U-¹³C₆]-Glucose | General labeling of central carbon metabolism, TCA cycle. | Uniformly labels all carbons, allowing for tracing the entire glucose backbone into various metabolic pathways. |

| [1,2-¹³C₂]-Glucose | Glycolysis, Pentose Phosphate Pathway (PPP) flux. | Provides high precision for estimating fluxes through glycolysis and the PPP. |

| [1-¹³C₁]-Glucose | Pentose Phosphate Pathway (PPP) flux. | The C1 carbon is lost as ¹³CO₂ in the oxidative PPP, enabling the estimation of pathway activity. |

| [U-¹³C₅]-Glutamine | Tricarboxylic Acid (TCA) cycle, anaplerosis, reductive carboxylation. | As a major anaplerotic substrate, it provides detailed information on TCA cycle dynamics. |

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data. Below are key experimental protocols.

-

Cell Seeding: Seed cells in multi-well plates at a density that ensures they reach approximately 80% confluency at the time of metabolite extraction. Culture under standard conditions (e.g., 37°C, 5% CO₂).

-

Preparation of Labeling Medium: Prepare the desired cell culture medium (e.g., DMEM) from powder, omitting the standard carbon source (e.g., glucose). Supplement the medium with the desired ¹³C-labeled tracer at the appropriate physiological concentration. For serum, dialyzed fetal bovine serum (dFBS) is recommended to minimize the introduction of unlabeled metabolites.

-

Adaptation Phase (for steady-state analysis): To achieve isotopic steady state, where the isotopic enrichment of intracellular metabolites is stable, cells should be cultured in the labeling medium for a period equivalent to several cell doublings (typically 24-48 hours).

-

Labeling: Aspirate the standard culture medium, wash the cells once with phosphate-buffered saline (PBS), and then add the pre-warmed ¹³C-labeling medium.

-

Incubation: Incubate the cells for the desired duration. For steady-state experiments, this is typically until isotopic equilibrium is reached. For kinetic flux analysis, multiple time points are taken during the transient labeling phase.

Rapid quenching of metabolic activity and efficient extraction of metabolites are critical to preserve the in vivo metabolic state.

-

Quenching: Aspirate the labeling medium and immediately wash the cells with ice-cold PBS. Then, add a pre-chilled extraction solvent, typically a methanol/water mixture (e.g., 80% methanol), and place the plate on dry ice or in a -80°C freezer to rapidly halt all enzymatic reactions.

-

Cell Lysis and Collection: After quenching, scrape the cells in the presence of the cold extraction solvent. Transfer the cell lysate to a microcentrifuge tube.

-

Extraction: The extraction is often performed using a two-phase liquid-liquid extraction method (e.g., methanol/chloroform/water) to separate polar metabolites from lipids and proteins.

-

Sample Preparation for Analysis: The polar phase containing the metabolites is collected, dried (e.g., under a stream of nitrogen or by lyophilization), and then reconstituted in a suitable solvent for either LC-MS or NMR analysis.

Data Acquisition and Analysis

Mass Spectrometry (MS)

LC-MS is the most common analytical platform for ¹³C-MFA due to its high sensitivity and ability to separate complex mixtures of metabolites.

The primary data output from an MS analysis of a ¹³C-labeling experiment is the Mass Isotopologue Distribution (MID) . The MID for a given metabolite is a vector that represents the fractional abundance of each of its isotopologues (M+0, M+1, M+2, etc.), where M+0 is the unlabeled metabolite and M+n has 'n' ¹³C atoms.

Table 2: Example Mass Isotopologue Distribution (MID) for Citrate

This table shows hypothetical MID data for citrate extracted from cancer cells grown in the presence of either unlabeled glucose or [U-¹³C₆]-glucose.

| Isotopologue | Fractional Abundance (Unlabeled Glucose) | Fractional Abundance ([U-¹³C₆]-Glucose) |

| M+0 | 0.934 | 0.05 |

| M+1 | 0.060 | 0.08 |

| M+2 | 0.005 | 0.45 |

| M+3 | 0.001 | 0.12 |

| M+4 | 0.000 | 0.25 |

| M+5 | 0.000 | 0.04 |

| M+6 | 0.000 | 0.01 |

The significant increase in the fractional abundances of M+2, M+3, M+4, M+5, and M+6 citrate in cells fed [U-¹³C₆]-glucose indicates the active incorporation of glucose-derived carbons into the TCA cycle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While less sensitive than MS, NMR spectroscopy offers the unique advantage of providing positional information about the location of ¹³C atoms within a molecule. This can be invaluable for resolving complex metabolic pathways and distinguishing between different routes of biosynthesis.

Applications in Research and Drug Development

¹³C stable isotope tracing has a broad range of applications, from fundamental biological research to the preclinical and clinical development of new therapeutics.

Elucidating Metabolic Pathways

¹³C-MFA is the gold standard for quantifying the flux through metabolic pathways. It provides a detailed, quantitative map of cellular metabolism, which is essential for understanding how metabolism is altered in disease states like cancer or in response to genetic perturbations.

Drug Target Identification and Mechanism of Action

By tracing the metabolic fate of a ¹³C-labeled substrate in the presence and absence of a drug, researchers can pinpoint the specific metabolic pathways and enzymes that are affected. This can confirm that a drug is engaging its intended target and reveal the downstream metabolic consequences of target inhibition, providing crucial insights into the drug's mechanism of action. For instance, if a drug inhibits an enzyme in the TCA cycle, ¹³C-MFA can quantify the resulting decrease in flux through that step and the accumulation of upstream metabolites.

Identifying Off-Target Effects

¹³C tracing can also uncover unexpected, or "off-target," effects of a drug. By providing a global view of metabolism, this technique can identify changes in metabolic pathways that are not directly linked to the drug's known target. This information is critical for understanding the complete pharmacological profile of a drug candidate and for predicting potential side effects.

Conclusion

¹³C stable isotope tracing is a powerful and versatile technology that provides unprecedented insights into the workings of cellular metabolism. For researchers in basic science and drug development, a thorough understanding of its principles and methodologies is essential for designing informative experiments and accurately interpreting the resulting data. As analytical technologies continue to advance, the applications of ¹³C tracing are expected to expand even further, promising new discoveries in our understanding of health and disease.

References

Navigating Cellular Energetics: An In-depth Technical Guide to Exploratory Studies on Glucose Metabolism Using D-Glucose-¹³C-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of D-Glucose-¹³C-5 as a stable isotope tracer for elucidating the intricacies of glucose metabolism. By replacing the naturally abundant ¹²C with ¹³C at the fifth carbon position, researchers can meticulously track the journey of glucose-derived carbons through various metabolic pathways. This powerful technique offers a quantitative lens to investigate cellular bioenergetics, identify metabolic reprogramming in disease states, and assess the efficacy of therapeutic interventions targeting metabolic pathways.

Core Principles of D-Glucose-¹³C-5 Tracing

D-Glucose, a primary energy source for most living organisms, is catabolized through a series of interconnected pathways, principally glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[1] When cells are supplied with D-Glucose-¹³C-5, the labeled carbon atom is incorporated into downstream metabolites. The specific labeling patterns of these metabolites, known as isotopologues, can be detected and quantified using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2] This allows for the determination of metabolic fluxes—the rates of conversion between metabolites—providing a dynamic picture of cellular metabolism.[3]

The choice of the ¹³C label position on the glucose molecule is critical for probing specific pathways. While uniformly labeled [U-¹³C₆]glucose provides a general overview of carbon flow, position-specific tracers like D-Glucose-¹³C-5 offer more nuanced insights.[4][5]

Experimental Protocols

A successful metabolic tracing experiment using D-Glucose-¹³C-5 requires meticulous planning and execution, from sample preparation to data analysis. The following sections detail generalized protocols for in vitro and in vivo studies.

In Vitro Cell Culture Experiments

This protocol provides a general framework for a D-Glucose-¹³C-5 tracing experiment in adherent cell cultures.

Materials:

-

D-Glucose-¹³C-5 (sterile)

-

Glucose-free cell culture medium

-

Dialyzed fetal bovine serum (FBS)

-

Phosphate-buffered saline (PBS), ice-cold

-

80% Methanol (LC-MS grade), pre-chilled to -80°C

-

Cell scrapers

-

Microcentrifuge tubes

Procedure:

-

Cell Seeding and Growth: Seed cells in appropriate culture vessels (e.g., 6-well plates) and grow to the desired confluency (typically 70-80%).

-

Media Preparation: Prepare the labeling medium by supplementing glucose-free medium with D-Glucose-¹³C-5 at the desired concentration (e.g., 10 mM) and dialyzed FBS. Ensure the final medium composition is otherwise identical to the standard growth medium.

-

Tracer Introduction:

-

Aspirate the standard growth medium from the cells.

-

Wash the cells twice with ice-cold PBS to remove any residual unlabeled glucose.

-

Add the pre-warmed D-Glucose-¹³C-5 labeling medium to the cells.

-

-

Incubation: Incubate the cells for a predetermined period. The incubation time is a critical parameter and should be optimized to achieve isotopic steady-state for the metabolites of interest. This can range from minutes for glycolytic intermediates to several hours for TCA cycle intermediates.

-

Metabolite Extraction:

-

Rapidly aspirate the labeling medium.

-

Wash the cells once with ice-cold PBS.

-

Quench metabolism and extract metabolites by adding 1 mL of pre-chilled 80% methanol to each well.

-

Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

-

Vortex the samples vigorously.

-

Incubate on ice for 20 minutes to precipitate proteins.

-

Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant containing the metabolites to a new tube for analysis.

-

In Vivo Animal Studies (Mouse Model)

This protocol outlines a general procedure for a bolus intravenous injection of D-Glucose-¹³C-5 in a mouse tumor xenograft model.

Materials:

-

D-Glucose-¹³C-5 solution (sterile, e.g., 25% w/v in PBS)

-

Mice bearing tumor xenografts

-

Sterile syringes and needles (e.g., 30-gauge)

-

K₂-EDTA collection tubes

-

Liquid nitrogen

-

Homogenizer

Procedure:

-

Tracer Preparation: Prepare a sterile solution of D-Glucose-¹³C-5 in PBS at a concentration suitable for injection (e.g., 25% w/v).

-

Tracer Administration: Administer the D-Glucose-¹³C-5 solution via tail vein injection. A common approach is to use repeated bolus injections (e.g., three injections of 80 µL at 15-minute intervals) to achieve higher isotopic enrichment over a longer period.

-

Blood and Tissue Collection:

-

Collect blood samples immediately after the first injection and at the time of necropsy.

-

At a predetermined time point after the final injection (e.g., 30-60 minutes), euthanize the mouse.

-

Rapidly dissect the tumor and other organs of interest.

-

Immediately flash-freeze the tissues in liquid nitrogen to quench metabolic activity.

-

-

Metabolite Extraction from Tissue:

-

Weigh the frozen tissue sample.

-

Homogenize the tissue in pre-chilled 80% methanol.

-

Follow steps analogous to the in vitro extraction procedure (protein precipitation, centrifugation) to obtain the metabolite-containing supernatant.

-

Analytical Methodologies

Mass Spectrometry (MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique for analyzing ¹³C-labeled metabolites due to its high sensitivity and specificity.

Instrumentation: A high-resolution mass spectrometer coupled with a liquid chromatography system suitable for polar metabolite separation (e.g., HILIC).

General LC-MS/MS Method:

-

Sample Preparation: Reconstitute the dried metabolite extracts in a suitable solvent (e.g., 50:50 methanol:water).

-

Chromatographic Separation: Inject the sample onto an appropriate LC column (e.g., a HILIC column) to separate the metabolites. A gradient elution with solvents such as acetonitrile and water with additives is typically employed.

-

Mass Spectrometric Detection: Operate the mass spectrometer in a mode that allows for the detection of all isotopologues of a given metabolite (e.g., full scan mode or selected reaction monitoring).

-

Data Analysis: Process the raw data to identify peaks and determine their intensities. Correct the measured isotopologue distributions for the natural abundance of ¹³C to accurately determine the fractional enrichment from the D-Glucose-¹³C-5 tracer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹³C NMR, provides detailed information about the position of the ¹³C label within a molecule, which is invaluable for elucidating complex metabolic pathways.

Instrumentation: A high-field NMR spectrometer.

General NMR Method:

-

Sample Preparation: Lyophilize the metabolite extracts and reconstitute them in a suitable deuterated solvent (e.g., D₂O).

-

NMR Data Acquisition: Acquire one-dimensional (1D) and two-dimensional (2D) NMR spectra. 2D experiments like ¹H-¹³C HSQC are particularly useful for assigning signals and determining labeling patterns.

-

Data Analysis: Process the NMR spectra to identify metabolites and quantify the ¹³C enrichment at specific carbon positions.

Data Presentation: Quantitative Insights into Glucose Metabolism

The following tables summarize hypothetical, yet representative, quantitative data that could be obtained from a D-Glucose-¹³C-5 tracing experiment in a cancer cell line known for its high glycolytic rate.

Table 1: Fractional ¹³C Enrichment in Key Glycolytic and TCA Cycle Intermediates

| Metabolite | Fractional ¹³C Enrichment (%) |

| Glucose-6-phosphate | 95.2 ± 2.1 |

| Fructose-6-phosphate | 94.8 ± 2.3 |

| 3-Phosphoglycerate | 85.7 ± 3.5 |

| Pyruvate | 82.1 ± 4.0 |

| Lactate | 81.5 ± 4.2 |

| Citrate | 35.6 ± 5.1 |

| α-Ketoglutarate | 30.2 ± 4.8 |

| Malate | 28.9 ± 4.5 |

Data are presented as mean ± standard deviation from triplicate experiments.

Table 2: Mass Isotopologue Distribution of Pyruvate

| Isotopologue | Relative Abundance (%) |

| M+0 | 17.9 ± 4.0 |

| M+1 | 5.3 ± 1.2 |

| M+2 | 7.8 ± 1.5 |

| M+3 | 69.0 ± 5.8 |

M+n represents the isotopologue with n ¹³C atoms. Data are corrected for natural ¹³C abundance.

Visualization of Metabolic and Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate key metabolic and signaling pathways relevant to D-Glucose-¹³C-5 tracing studies.

Central Carbon Metabolism

Caption: Overview of central carbon metabolism showing the flow of carbons from glucose.

Experimental Workflow for D-Glucose-¹³C-5 Tracing

Caption: A generalized experimental workflow for metabolic tracing studies.

Key Signaling Pathways Intersecting with Glucose Metabolism

AMPK Signaling Pathway

Caption: AMPK signaling is activated by low energy status, promoting catabolism.

mTOR Signaling Pathway

Caption: mTORC1 integrates nutrient and growth factor signals to promote anabolic processes.

Conclusion

The use of D-Glucose-¹³C-5 in metabolic tracing studies provides a powerful and precise tool for dissecting the complexities of glucose metabolism. By combining robust experimental protocols with advanced analytical techniques and computational modeling, researchers can gain unprecedented insights into the metabolic landscape of biological systems. This knowledge is paramount for understanding disease pathogenesis, identifying novel drug targets, and developing next-generation therapeutics for metabolic disorders and cancer.

References

- 1. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. D-Glucose-2-13C|13C-Labeled Tracer|CAS 105931-74-6 [benchchem.com]

- 3. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Technical Guide to D-Glucose-13C-5: Sourcing and Application for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for researchers utilizing D-Glucose-¹³C-5 in metabolic studies. D-Glucose-¹³C-5 is a stable isotope-labeled monosaccharide crucial for tracing metabolic pathways and quantifying fluxes within biological systems.[1][2] Its application is fundamental in understanding cellular bioenergetics, including pathways like glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[2] This guide provides detailed information on suppliers, purchasing, and experimental protocols to facilitate the accurate design and interpretation of metabolic studies.

D-Glucose-¹³C-5 Supplier and Purchasing Information

The following table summarizes the purchasing information for D-Glucose-¹³C-5 from various reputable suppliers. This allows for an easy comparison of key quantitative data.

| Supplier | Product Name | Catalog Number | Isotopic Purity | Chemical Purity | Available Quantities |

| Sigma-Aldrich | D-Glucose-5-¹³C | - | 98 atom % ¹³C | 98% (CP) | Custom packaging available upon request |

| Cambridge Isotope Laboratories, Inc. (CIL) | D-Glucose (5-¹³C, 98%) | CLM-1395 | 98% | 98% | 0.25 g, 0.5 g, 1 g, Bulk quantities |

| MedchemExpress | D-Glucose-¹³C-5 | HY-B0389S10 | 99.70% | >98% | 5 mg, 10 mg, 25 mg, 50 mg, 100 mg |

| Eurisotop | D-GLUCOSE (5-¹³C, 98%) | CLM-1395 | 98% | 98% | 0.25 g, 0.5 g, Bulk quantities |

Core Experimental Protocols

The use of D-Glucose-¹³C-5 in metabolic tracing studies is a powerful technique to elucidate the intricacies of central carbon metabolism. Below are detailed methodologies for key experiments.

Protocol 1: Stable Isotope Tracing in Adherent Cell Lines

This protocol provides a general guideline for conducting stable isotope tracing experiments in adherent cell lines to map the metabolic fate of D-Glucose-¹³C.

1. Cell Seeding and Growth:

-

a. Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of the experiment.

-

b. Prepare a minimum of 3-5 replicate wells for each condition (e.g., D-Glucose-¹³C, unlabeled control).

-

c. Culture cells in standard growth medium supplemented with 10% FBS until they reach the target confluency.

2. Isotope Labeling:

-

a. Prepare the labeling medium by supplementing a base medium (e.g., DMEM) with D-Glucose-¹³C at the desired concentration.

-

b. Aspirate the standard growth medium from the wells and wash the cells once with pre-warmed phosphate-buffered saline (PBS).

-

c. Add the prepared labeling medium to the cells and incubate for a specific duration, which should be optimized based on the metabolic pathway of interest.

3. Metabolite Extraction (Quenching):

-

a. Prepare a dry ice/ethanol bath and pre-chill microcentrifuge tubes containing 1 mL of -80°C 80% methanol.

-

b. At the end of the incubation period, quickly aspirate the labeling medium.

-

c. Immediately add the cold methanol solution to the wells to quench metabolic activity.

-

d. Scrape the cells in the cold methanol and transfer the cell suspension to the pre-chilled microcentrifuge tubes.

4. Sample Processing:

-

a. Vortex the tubes vigorously for 30 seconds.

-

b. Centrifuge the tubes at maximum speed (~16,000 x g) for 10 minutes at 4°C to pellet protein and cell debris.

-

c. Carefully transfer the supernatant, which contains the polar metabolites, to new labeled microcentrifuge tubes.

-

d. Dry the extracts completely using a vacuum concentrator.

-

e. Store the dried metabolite pellets at -80°C until analysis.

5. LC-MS/MS Analysis:

-

a. Reconstitute the dried extracts in a suitable volume of an appropriate solvent (e.g., 50:50 methanol:water).

-

b. Analyze the samples using a high-resolution mass spectrometer coupled with liquid chromatography suited for polar metabolite separation.

6. Data Analysis:

-

a. Process the raw mass spectrometry data to identify peaks and determine their intensities.

-

b. Correct the measured isotopologue distributions for the natural abundance of ¹³C.

-

c. Calculate the fractional enrichment for each metabolite by comparing the intensity of labeled isotopologues to the total pool of the metabolite.

Protocol 2: In Vivo Stable Isotope Tracing via Oral Gavage

This protocol outlines the use of D-Glucose-¹³C for in vivo metabolomics studies in mice.

1. Animal Preparation and Tracer Administration:

-

a. Fast mice for a predetermined period before the experiment.

-

b. Administer a bolus of [U-¹³C] glucose tracer (e.g., 2 mg/kg bodyweight) via oral gavage.

2. Sample Collection:

-

a. Euthanize mice at various time points post-gavage (e.g., 15 min, 30 min, 2 h, 4 h).

-

b. Promptly collect tissues (e.g., liver, brain) and plasma and freeze them in liquid nitrogen.

3. Metabolite Extraction:

-

a. Machine-grind the frozen tissues under liquid nitrogen.

-

b. Extract polar metabolites from the ground tissue or plasma using a methanol-based extraction method.

-

c. Dry the extracts under vacuum.

4. Derivatization and GC-MS Analysis:

-

a. Derivatize the dried metabolites to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

-

b. Analyze the derivatized samples using GC-MS.

5. Data Interpretation:

-

a. Utilize software for determining pathway enrichment from the GC-MS data.

-

b. Calculate the average ¹³C fractional enrichment across representative metabolites from various pathways.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts in D-Glucose-¹³C-5 based metabolic research.

Caption: Metabolic fate of D-Glucose-¹³C in central carbon metabolism.

Caption: Workflow for a stable isotope tracing experiment.

References

An In-Depth Technical Guide to the Safe Handling and Application of D-Glucose-¹³C₅ in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols, handling procedures, and experimental applications of D-Glucose-¹³C₅, a stable isotope-labeled monosaccharide crucial for metabolic research and drug development. The information presented herein is intended to ensure the safe and effective use of this compound in a laboratory environment.

Safety and Hazard Information

D-Glucose-¹³C₅, like its unlabeled counterpart, is generally considered to be of low toxicity. However, as with any chemical substance, appropriate safety precautions must be observed. The primary hazards are associated with the physical form of the compound (solid powder) and potential dust inhalation.

Hazard Identification and Classification

D-Glucose-¹³C₅ is not classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. It is not flammable, explosive, or self-reactive.

Table 1: GHS Classification for D-Glucose (and its isotopic forms)

| Hazard Class | Classification |

| Acute Toxicity (Oral, Dermal, Inhalation) | Not Classified |

| Skin Corrosion/Irritation | Not Classified |

| Serious Eye Damage/Eye Irritation | Not Classified |

| Respiratory or Skin Sensitization | Not Classified |

| Germ Cell Mutagenicity | Not Classified |

| Carcinogenicity | Not Classified |

| Reproductive Toxicity | Not Classified |

| Specific Target Organ Toxicity (Single Exposure) | Not Classified |

| Specific Target Organ Toxicity (Repeated Exposure) | Not Classified |

| Aspiration Hazard | Not Classified |

Data extrapolated from safety data sheets for D-Glucose and its ¹³C-labeled analogues.

Physical and Chemical Properties

Understanding the physical and chemical properties of D-Glucose-¹³C₅ is essential for its safe handling and storage.

Table 2: Physicochemical Data for D-Glucose-¹³C₅

| Property | Value |

| Molecular Formula | C₆H₁₂O₆ (with five ¹³C atoms) |

| Molecular Weight | Approximately 185.16 g/mol |

| Appearance | White to off-white solid/powder |

| Odor | Odorless |

| Melting Point | ~150 °C (decomposes) |

| Solubility | Soluble in water |

| Stability | Stable under recommended storage conditions |

Toxicological Information

Table 3: Toxicological Data for D-Glucose

| Endpoint | Value | Species |

| LD50 Oral | 25,800 mg/kg | Rat |

It is important to note that stable, non-radioactive isotopes do not significantly alter the chemical or toxicological properties of a molecule.

Handling and Storage Procedures

Proper handling and storage are critical to maintain the integrity of D-Glucose-¹³C₅ and to ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

When handling D-Glucose-¹³C₅ powder, the following PPE is recommended:

-

Eye Protection: Safety glasses or goggles.

-

Hand Protection: Nitrile or latex gloves.

-

Respiratory Protection: A dust mask or respirator is recommended when handling large quantities or if dust is generated.

-

Body Protection: A standard laboratory coat.

Handling Precautions

-

Avoid inhalation of dust. Handle in a well-ventilated area or under a fume hood.

-

Avoid contact with skin and eyes.

-

Minimize dust generation during handling.

-

Wash hands thoroughly after handling.

Storage Conditions

-

Store in a tightly sealed container.

-

Keep in a cool, dry place.

-

Protect from moisture.

-

Recommended storage temperature is room temperature (20-25°C).

Experimental Protocols

D-Glucose-¹³C₅ is a powerful tool for tracing metabolic pathways. Below are detailed methodologies for key experiments.

General Workflow for ¹³C-Tracer Experiments

The following diagram outlines the general workflow for conducting metabolic flux analysis using D-Glucose-¹³C₅.

Detailed Methodology: ¹³C-Labeling of Adherent Mammalian Cells

Objective: To label intracellular metabolites of adherent mammalian cells with ¹³C by culturing them in a medium containing D-Glucose-¹³C₅.

Materials:

-

Adherent mammalian cells

-

Standard cell culture medium (e.g., DMEM)

-

Glucose-free cell culture medium

-

D-Glucose-¹³C₅

-

Dialyzed fetal bovine serum (dFBS)

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol, ice-cold (-80°C)

-

Cell scraper

Protocol:

-

Cell Seeding: Seed cells in appropriate culture plates and grow to the desired confluency.

-

Media Preparation: Prepare the labeling medium by dissolving D-Glucose-¹³C₅ in glucose-free medium to the desired final concentration (e.g., 25 mM). Supplement with 10% dFBS. Warm the medium to 37°C.

-

Washing: Aspirate the standard culture medium from the cells. Wash the cells once with pre-warmed PBS to remove residual unlabeled glucose.

-

Labeling: Add the pre-warmed ¹³C-labeling medium to the cells.

-

Incubation: Incubate the cells for the desired period (e.g., 4-24 hours) under standard cell culture conditions (37°C, 5% CO₂).

-

Metabolism Quenching and Metabolite Extraction: a. Place the culture plate on ice. b. Aspirate the labeling medium. c. Wash the cells twice with ice-cold PBS. d. Add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer. e. Incubate at -80°C for 15 minutes to precipitate proteins and fully extract metabolites. f. Scrape the cells from the plate using a cell scraper. g. Transfer the cell lysate/methanol mixture to a microcentrifuge tube.

-

Sample Processing: a. Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated protein. b. Carefully transfer the supernatant containing the extracted metabolites to a new tube. c. The metabolite extract is now ready for analysis by GC-MS, LC-MS, or NMR.

Metabolic Signaling Pathways

D-Glucose-¹³C₅ is utilized to trace the flow of carbon atoms through central metabolic pathways. The diagram below illustrates the incorporation of ¹³C from glucose into key metabolic cycles.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for a formal safety data sheet (SDS) or comprehensive laboratory safety training. Always refer to the specific SDS provided by the manufacturer for the most accurate and up-to-date safety information. All laboratory work should be conducted in accordance with institutional safety policies and regulations.

The Nexus of Metabolism: A Technical Guide to Carbon-13 Labeled Glucose Tracers

A Whitepaper on the History, Development, and Application of 13C-Glucose in Metabolic Research

Audience: Researchers, scientists, and drug development professionals.

Introduction

The study of cellular metabolism, the intricate network of biochemical reactions that sustain life, has been revolutionized by the advent of stable isotope tracers. Among these, carbon-13 (13C) labeled glucose has emerged as a cornerstone for elucidating the complexities of metabolic pathways in both health and disease. This non-radioactive, stable isotope allows for the safe and precise tracking of glucose-derived carbons as they journey through the metabolic machinery of the cell. This technical guide provides a comprehensive overview of the history, development, and application of 13C-labeled glucose tracers, offering in-depth experimental protocols, quantitative data analysis, and visualizations of key metabolic pathways and workflows. By understanding the principles and methodologies behind 13C-glucose tracing, researchers can unlock a deeper understanding of cellular physiology and accelerate the development of novel therapeutics.

A Historical Perspective: The Dawn of Isotopic Tracing

The concept of using isotopes as tracers in biological systems dates back to the early 20th century. However, the widespread use of radioactive isotopes like 14C, while powerful, posed significant safety and disposal challenges. The development and increased availability of stable isotopes, such as 13C, in the post-war era offered a safer alternative.

Early applications of 13C-labeled compounds were primarily in the field of chemistry. It was the advancement of analytical techniques, particularly mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy in the latter half of the 20th century, that propelled the use of 13C-glucose into the realm of biological and medical research. These technologies provided the sensitivity and resolution required to detect and quantify the incorporation of 13C into various metabolites, paving the way for metabolic flux analysis (MFA). MFA allows researchers to not only identify active metabolic pathways but also to quantify the rate, or flux, of metabolites through these pathways.

The Chemistry of the Tracer: Synthesis of 13C-Labeled Glucose

The utility of 13C-glucose as a tracer lies in the ability to synthesize various isotopomers, where 13C atoms are placed at specific positions within the glucose molecule. This specificity is crucial for probing different metabolic pathways.

Several chemical and enzymatic methods have been developed for the synthesis of 13C-enriched monosaccharides. An elegant technique for incorporating [13C]cyanide into the C-1 position of monosaccharides was described by Barker and coworkers.[1] This approach, based on the Kiliani reaction, allows for the production of D-[1-13C]glucose. Furthermore, techniques have been developed to convert D-[1-13C]mannose, a byproduct of the D-[1-13C]glucose synthesis, into the more useful D-[1-13C]glucose either enzymatically or chemically.[1] The synthesis of uniformly 13C-labeled glucose ([U-13C6]glucose) has been achieved using biological systems, such as the blue-green alga Agmenellum quadruplicatum.[1]

The choice of isotopomer is critical for the experimental design and the specific metabolic questions being addressed.

Experimental Protocols: From Tracer to Data

The successful implementation of a 13C-glucose tracing experiment requires meticulous attention to detail, from the initial experimental setup to the final data analysis. Below are detailed methodologies for both in vitro (cell culture) and in vivo (animal models) studies.

In Vitro 13C-Glucose Tracing in Cell Culture

This protocol outlines a general workflow for a 13C-glucose tracing experiment in adherent cell culture.

3.1.1. Materials

-

Cell line of interest

-

Appropriate cell culture medium (glucose-free formulation)

-

Dialyzed fetal bovine serum (FBS)

-

13C-labeled glucose isotopomer (e.g., [U-13C6]glucose, [1,2-13C2]glucose)

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol (80%), ice-cold

-

Cell scrapers

-

Microcentrifuge tubes

3.1.2. Experimental Workflow

3.1.3. Detailed Procedure

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10-cm dishes) and grow to the desired confluency (typically 70-80%).

-

Media Preparation: Prepare the labeling medium by supplementing glucose-free culture medium with the desired 13C-glucose isotopomer at a known concentration (e.g., 25 mM) and dialyzed FBS.

-

Tracer Introduction: Aspirate the standard culture medium and replace it with the pre-warmed 13C-labeling medium.

-

Isotopic Steady State Incubation: Incubate the cells for a sufficient duration to approach isotopic steady state. This time is dependent on the cell doubling time and the turnover rates of the metabolites of interest, often ranging from 6 to 24 hours.

-

Quenching Metabolism: To halt enzymatic activity and preserve the metabolic state, rapidly aspirate the labeling medium and wash the cells once with ice-cold PBS. Immediately add ice-cold 80% methanol to the culture vessel.

-

Metabolite Extraction: Scrape the cells in the methanol and transfer the cell suspension to a microcentrifuge tube. Vortex the tube thoroughly and centrifuge at high speed to pellet cell debris.

-

Sample Preparation for Analysis: Collect the supernatant containing the extracted metabolites. The samples can then be dried down and derivatized if necessary for GC-MS analysis or directly analyzed by LC-MS/MS.

In Vivo 13C-Glucose Tracing in Mouse Models

This protocol describes a common procedure for an in vivo13C-glucose infusion in a mouse model.

3.2.1. Materials

-

Mouse model of interest

-

[U-13C6]glucose

-

Sterile saline

-

Anesthetic (e.g., isoflurane, ketamine/xylazine)

-

Infusion pump and catheters

-

Surgical tools

-

Liquid nitrogen

3.2.2. Experimental Workflow

3.2.3. Detailed Procedure

-

Fasting: Fast the mice for a defined period (e.g., 6-16 hours) to achieve a metabolic baseline.[1][2]

-

Anesthesia: Anesthetize the mice using an appropriate method.

-

Catheter Placement: Place a catheter in the tail vein for infusion.

-

Bolus Injection: Administer a bolus of 13C-glucose (e.g., 0.4-0.6 mg/g body weight) to rapidly increase the plasma 13C-glucose enrichment.

-

Continuous Infusion: Immediately follow the bolus with a continuous infusion of 13C-glucose (e.g., 0.012-0.0138 mg/g/min) for a set duration (e.g., 30 minutes to 4 hours) to maintain a steady-state enrichment.

-

Tissue Collection: At the end of the infusion period, surgically resect the tumor and/or other tissues of interest.

-

Snap Freezing: Immediately snap-freeze the collected tissues in liquid nitrogen to quench metabolism.

-

Metabolite Extraction: Homogenize the frozen tissue and extract metabolites using a cold solvent mixture (e.g., methanol/water).

-

Sample Preparation for Analysis: Process the extracts for analysis by GC-MS or NMR spectroscopy.

Data Presentation: Quantitative Insights into Metabolic Fluxes

A key outcome of 13C-glucose tracing experiments is the quantification of metabolic fluxes. The choice of 13C-glucose isotopomer significantly impacts the precision with which different pathway fluxes can be determined.

Table 1: Comparison of 13C-Glucose Isotopomers for Metabolic Flux Analysis

| 13C-Glucose Isotopomer | Primary Application | Advantages |

| [U-13C6]glucose | General labeling of central carbon metabolism, TCA cycle. | Uniformly labels all carbons, allowing for the tracing of the complete glucose backbone into various metabolic pathways. |

| [1-13C]glucose | Pentose Phosphate Pathway (PPP) flux. | The C1 carbon is lost as 13CO2 in the oxidative PPP, allowing for estimation of pathway activity. |

| [1,2-13C2]glucose | Glycolysis and PPP flux. | Provides precise estimates for glycolysis and the PPP. |

| [2-13C]glucose | Glycolysis and PPP. | Outperforms [1-13C]glucose for estimating glycolytic and PPP fluxes. |

| [3-13C]glucose | Pyruvate oxidation. | Provides information on the entry of glucose-derived carbons into the TCA cycle via pyruvate dehydrogenase. |

Table 2: Representative Metabolic Fluxes Determined by 13C-Glucose Tracing in A549 Cancer Cells

| Metabolic Flux | Value (relative to glucose uptake) | 13C-Tracer Used |

| Glucose Uptake | 100 | [U-13C6]glucose + [1-13C]glucose |

| Lactate Secretion | 85 | [U-13C6]glucose + [1-13C]glucose |

| Glycolytic Flux (Pyruvate Kinase) | 90 | [1,2-13C2]glucose |

| Pentose Phosphate Pathway Flux | 5 | [1,2-13C2]glucose |

| Pyruvate Dehydrogenase Flux | 10 | [3-13C]glucose |

| Anaplerotic Flux (Pyruvate Carboxylase) | 2 | [U-13C6]glucose |

Note: The values in Table 2 are illustrative and based on typical findings in cancer cell metabolism studies. Actual values will vary depending on the specific cell line and experimental conditions.

Visualization of Metabolic Pathways and Workflows

Graphviz diagrams provide a clear visual representation of the complex relationships in metabolic pathways and experimental procedures.

Central Carbon Metabolism

The following diagram illustrates the flow of 13C from [U-13C6]glucose through glycolysis, the pentose phosphate pathway, and the TCA cycle.

References

Methodological & Application

Application Notes and Protocols for D-Glucose-¹³C₆ in Cell Culture for Metabolic Flux Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metabolic flux analysis (MFA) is a powerful technique for quantifying the rates of metabolic reactions within a biological system.[1] By tracing the incorporation of stable isotopes from labeled substrates, such as D-Glucose-¹³C₆, into downstream metabolites, researchers can elucidate the contributions of various pathways to cellular metabolism.[1][2] D-Glucose is a primary carbohydrate fuel source for most organisms, and its metabolism is central to cellular bioenergetics, involving key pathways like glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[2] This document provides detailed protocols for using D-Glucose-¹³C₆ in cell culture for metabolic flux analysis, from experimental design to data analysis. Stable isotope-assisted metabolomics is the method of choice for determining metabolic fluxes, providing detailed information on cellular physiology.[3]

The use of ¹³C-labeled compounds, such as glucose and amino acids, allows researchers to track the flow of carbon through intracellular metabolic pathways. By analyzing the mass isotopologue distributions (MIDs) of metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, the fractional abundance of each metabolite containing different numbers of ¹³C atoms can be determined. This information is then used to infer the rates of metabolic reactions. Such studies are crucial for understanding metabolic reprogramming in diseases like cancer, elucidating drug mechanisms of action, and improving biotechnological production processes.

Key Metabolic Pathways

The metabolism of D-Glucose-¹³C₆ allows for the tracing of carbon atoms through several key metabolic pathways. When cells are supplied with uniformly labeled ¹³C-glucose, the label is incorporated into various downstream metabolites. For instance, ¹³C-glucose enters glycolysis to produce pyruvate. This labeled pyruvate can then be converted to acetyl-CoA and enter the TCA cycle, or be used in other biosynthetic pathways. The pentose phosphate pathway and serine biosynthesis also utilize glucose as a substrate, and their activity can be traced.

Figure 1: Metabolic fate of D-Glucose-¹³C₆ in central carbon metabolism.

Experimental Workflow

A typical metabolic flux analysis experiment using D-Glucose-¹³C₆ involves several key steps, from cell culture to data interpretation. The overall workflow ensures that cells reach a metabolic and isotopic steady state, allowing for accurate flux calculations. It is crucial to validate the assumption of isotopic steady state by measuring isotopic labeling at multiple time points.

Figure 2: High-level experimental workflow for metabolic flux analysis.

Detailed Experimental Protocols

Protocol 1: Cell Culture and Isotopic Labeling

This protocol provides a general guideline for adherent cell lines. Optimization may be required for specific cell types or experimental conditions.

Materials:

-

Adherent cell line of interest

-

Complete growth medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Labeling medium: Glucose-free base medium supplemented with D-Glucose-¹³C₆ (e.g., 10 mM), dialyzed FBS, and other necessary supplements (e.g., glutamine).

-

6-well cell culture plates

Procedure:

-

Cell Seeding and Growth: a. Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of the experiment. b. Culture cells in complete growth medium at 37°C in a humidified incubator with 5% CO₂. c. Allow cells to attach and grow for 24-48 hours.

-

Isotopic Labeling: a. Aspirate the complete growth medium from the wells. b. Gently wash the cells twice with pre-warmed PBS to remove residual unlabeled glucose. c. Add 2 mL of pre-warmed labeling medium containing D-Glucose-¹³C₆ to each well. d. Incubate the cells for a sufficient duration to achieve isotopic steady state. This time can vary depending on the cell type and the metabolic pathways of interest. For glycolytic intermediates, steady state can be reached in minutes, while TCA cycle intermediates may take several hours. It is recommended to perform a time-course experiment (e.g., 0, 6, 12, 24 hours) to determine the optimal labeling time.

Protocol 2: Quenching and Metabolite Extraction

Rapidly quenching metabolic activity is critical for accurate metabolic flux analysis. The ideal quenching solvent should immediately halt enzymatic activity without causing leakage of intracellular metabolites.

Materials:

-

Cold quenching solution: 80% Methanol, pre-chilled to -80°C.

-

Cell scraper

-

Centrifuge tubes

-

Refrigerated centrifuge

Procedure:

-

Quenching: a. Place the 6-well plates on ice. b. Aspirate the labeling medium. c. Immediately add 1 mL of ice-cold 80% methanol to each well to quench metabolism. d. Scrape the cells from the bottom of the well using a cell scraper.

-

Metabolite Extraction: a. Transfer the cell suspension to a pre-chilled centrifuge tube. b. To ensure complete extraction, a second extraction can be performed by adding another 500 µL of cold 80% methanol to the well, scraping again, and pooling it with the first extract. c. For a biphasic extraction to separate polar and nonpolar metabolites, add 500 µL of ice-cold water and 1 mL of ice-cold chloroform to the methanol extract. d. Vortex the mixture thoroughly for 10 minutes at 4°C. e. Centrifuge the tubes at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet the precipitated protein and separate the phases. f. Collect the upper aqueous phase (containing polar metabolites) and transfer it to a new tube. g. The lower organic phase (containing lipids) and the protein pellet can be saved for other analyses. h. Dry the aqueous extract containing the metabolites under a stream of nitrogen or using a vacuum concentrator. The dried samples can be stored at -80°C until analysis.

Data Analysis and Interpretation

1. Mass Spectrometry (MS) Analysis:

-

Dried metabolite extracts are typically derivatized to increase their volatility for Gas Chromatography-Mass Spectrometry (GC-MS) analysis or reconstituted in an appropriate solvent for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

-

The mass spectrometer is operated to acquire data that captures the full isotopologue distribution for each metabolite of interest.

2. Data Processing:

-

Process the raw mass spectrometry data to identify peaks and determine their intensities.

-

Correct the measured isotopologue distributions for the natural abundance of ¹³C.

-

Calculate the fractional enrichment for each metabolite by comparing the intensity of labeled isotopologues to the total pool of the metabolite.

3. Metabolic Flux Calculation:

-

The corrected mass isotopologue distributions are used as input for metabolic flux modeling software (e.g., INCA, Metran).

-

These software packages use mathematical models of cellular metabolism to estimate the intracellular fluxes that best explain the observed labeling patterns.

Quantitative Data Presentation

The following tables provide examples of how quantitative data from a D-Glucose-¹³C₆ labeling experiment can be presented. The data represents the fractional enrichment of key metabolites in central carbon metabolism after labeling.

Table 1: Fractional Enrichment of Glycolytic Intermediates

| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 | M+6 |

| Glucose-6-Phosphate | 0.05 | 0.01 | 0.01 | 0.01 | 0.02 | 0.05 | 0.85 |

| Fructose-1,6-Bisphosphate | 0.04 | 0.01 | 0.01 | 0.02 | 0.03 | 0.04 | 0.85 |

| Pyruvate | 0.20 | 0.05 | 0.10 | 0.65 | - | - | - |

| Lactate | 0.22 | 0.06 | 0.12 | 0.60 | - | - | - |

Table 2: Fractional Enrichment of TCA Cycle Intermediates

| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 | M+6 |

| Citrate | 0.30 | 0.10 | 0.45 | 0.05 | 0.05 | 0.04 | 0.01 |

| α-Ketoglutarate | 0.35 | 0.12 | 0.40 | 0.03 | 0.08 | 0.02 | - |

| Malate | 0.40 | 0.15 | 0.35 | 0.08 | 0.02 | - | - |

| Aspartate | 0.42 | 0.16 | 0.33 | 0.07 | 0.02 | - | - |

M+n represents the fraction of the metabolite pool containing 'n' ¹³C atoms.

Conclusion

The use of D-Glucose-¹³C₆ in combination with metabolic flux analysis provides a powerful platform to quantitatively assess the metabolic state of cells in culture. The detailed protocols and workflow presented here offer a comprehensive guide for researchers to design and execute these experiments, ultimately leading to a deeper understanding of cellular metabolism in health and disease. Careful experimental design, particularly the choice of isotopic tracer and the duration of labeling, is crucial for obtaining precise and accurate flux estimations.

References